Cyp1B1-IN-5

CYP1B1 inhibition IC50 Potency comparison

Researchers require consistent, well-characterized CYP1B1 inhibitors to dissect isoform-specific functions without off-target CYP1A1/A2 effects. Cyp1B1-IN-5 (Compound 6q) solves this with validated potency and selectivity. • Potency & mechanism: Competitive human CYP1B1 inhibitor, IC50 = 4.7 nM (enzymatic assay). • Selectivity: >40-fold vs CYP1A1, 125-fold vs CYP1A2; 30x improved selectivity index over α-naphthoflavone. • Application: Ideal chemical probe for oncology, chemoresistance (taxane/taxel reversal), and SAR scaffold-hopping studies.

Molecular Formula C14H8INO2
Molecular Weight 349.12 g/mol
Cat. No. B12405113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp1B1-IN-5
Molecular FormulaC14H8INO2
Molecular Weight349.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)I
InChIInChI=1S/C14H8INO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H
InChIKeyWQHAEZGAZWZFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp1B1-IN-5: Bentranil-Based CYP1B1 Inhibitor


Cyp1B1-IN-5 (also known as Compound 6q) is a synthetic small molecule belonging to the bentranil class of cytochrome P450 inhibitors. It acts as a potent and selective inhibitor of CYP1B1 (Cytochrome P450 1B1), an enzyme frequently overexpressed in various tumors and implicated in drug resistance mechanisms [1]. With an IC50 of 4.7 nM for CYP1B1, Cyp1B1-IN-5 demonstrates high binding affinity and selectivity over closely related isoforms like CYP1A1 and CYP1A2 .

CYP1B1-selective inhibition studies Workflow
Bentranil scaffold distinct from stilbene/chalcone inhibitors Selection
Competitive inhibitor for enzymatic assay conditions Mode

Cyp1B1-IN-5: Why Generic Substitution Fails


CYP1B1 inhibitors represent a diverse chemical space with significant variations in selectivity profiles, off-target activities, and functional consequences. Compounds such as alpha-naphthoflavone (ANF), TMS (2,4,3',5'-tetramethoxystilbene), and DMU2105, while also targeting CYP1B1, exhibit markedly different selectivity indices and potency ranges [1][2][3]. Simply substituting one inhibitor for another without rigorous quantitative comparison can lead to confounding results in studies of CYP1B1-mediated metabolism, drug resistance, or toxicology. The differential selectivity profiles of these inhibitors underscore the necessity for compound-specific validation in experimental design, as the biological outcomes are often determined by the precise balance of on-target potency versus off-target engagement [1].

Isoform Selectivity CYP1B1 inhibitor selectivity profiles vary widely; substituting may shift off‑target isoform activity.
Binding Mode Bentranil core binding orientation differs from stilbene‑ and chalcone‑based inhibitors, altering functional pharmacology.
Scaffold Class Even within bentranil analogues, small structural changes can switch inhibition mechanism or potency rank.

Cyp1B1-IN-5: Quantitative Differentiation Evidence


CYP1B1 Enzymatic Potency Comparison

Cyp1B1-IN-5 (Compound 6q) inhibits CYP1B1 with an IC50 of 4.7 nM, as determined in an in vitro enzyme inhibition assay [1]. This places it among the most potent CYP1B1 inhibitors reported. For comparison, the widely used tool compound TMS exhibits an IC50 of 6 nM against CYP1B1 in a similar assay [2]. Another potent inhibitor, DMU2105, has an IC50 of 0.01 µM (10 nM) [3]. The 4.7 nM IC50 of Cyp1B1-IN-5 represents a slightly improved potency over TMS (approximately 1.3-fold) and a 2.1-fold improvement over DMU2105, establishing it as a highly potent option for experiments requiring strong CYP1B1 inhibition.

CYP1B1 Potency
Cross‑study comparable
IC₅₀ 4.7 nM (Cyp1B1‑IN‑5) vs TMS 6 nM, B14 6.05 nM, DMU2105 10 nM, ANF 5 nM
Supports potency benchmark against established inhibitors.
Recombinant human CYP1B1; EROD substrate.
CYP1B1 inhibition IC50 Potency comparison Bentranil derivatives

CYP1A1 Isoform Selectivity

In a direct comparative study, the selectivity index (SI) of Cyp1B1-IN-5 (Compound 6q) for CYP1B1 over CYP1A1 and CYP1A2 was found to be 30-fold higher than that of alpha-naphthoflavone (ANF) [1]. Furthermore, vendor-reported IC50 values for CYP1A1 and CYP1A2 are 190.7 nM and 585.7 nM, respectively, yielding calculated selectivity ratios of approximately 41-fold over CYP1A1 and 125-fold over CYP1A2 . In contrast, ANF, a classic CYP1 inhibitor, shows poor selectivity between CYP1B1, CYP1A1, and CYP1A2 [1]. This enhanced selectivity profile reduces the likelihood of confounding results from CYP1A1 or CYP1A2 inhibition in complex biological systems.

CYP1A1 Selectivity
Cross‑study comparable
Selectivity ratio ~41 (CYP1A1 IC₅₀ 190.7 nM); comparators: ANF ~12, TMS 50, DMU2105 74, B14 >1,600
Moderate selectivity window supports CYP1B1‑specific interpretation.
May require validation for ultra‑selective applications.
CYP1B1 selectivity CYP1A1 CYP1A2 Alpha-naphthoflavone Selectivity index

CYP1A2 Isoform Selectivity

Molecular docking studies reveal that Cyp1B1-IN-5 (Compound 6q) engages the CYP1B1 binding pocket through π-π stacking interactions with residues Phe231 and Phe134, as well as with the heme moiety [1]. This specific binding mode is associated with its enhanced selectivity and potency compared to other bentranil derivatives and to alpha-naphthoflavone [1]. While many CYP1B1 inhibitors exhibit similar π-π interactions, the precise fit of Cyp1B1-IN-5 was noted to be superior among the tested series, suggesting a more favorable binding conformation [1].

CYP1A2 Selectivity
Cross‑study comparable
Selectivity ratio ~125 (CYP1A2 IC₅₀ 585.7 nM); comparators: ANF ~1.2, TMS 517, DMU2105 120, B14 >16,000
>100‑fold margin minimizes hepatic CYP1A2 confounding.
Lower selectivity than TMS/B14; review assay context.
Molecular docking π-π stacking CYP1B1 binding pocket Phe231 Phe134

Cyp1B1-IN-5: Key Application Scenarios


Cancer Cell CYP1 Selectivity Profiling

Cyp1B1-IN-5, with its high potency (IC50 4.7 nM) and superior selectivity over CYP1A1/A2 [1], is ideally suited for studying the role of CYP1B1 in chemoresistance. It can be used to reverse CYP1B1-mediated inactivation of anticancer drugs in cell-based assays, allowing researchers to dissect the contribution of this enzyme to treatment failure with greater specificity than less selective inhibitors like ANF.

CYP1B1-Mediated Chemoresistance Reversal

Given its ability to inhibit CYP1B1, an enzyme that metabolizes estradiol to potentially carcinogenic metabolites, Cyp1B1-IN-5 [1] can be employed to elucidate the link between CYP1B1 activity and hormone-driven tumorigenesis. Its selectivity profile minimizes confounding effects from CYP1A1 inhibition, which is also involved in estrogen metabolism, providing a cleaner tool for pathway analysis.

Structure-Based CYP1B1 Inhibitor Design

Cyp1B1-IN-5 serves as a benchmark compound for evaluating new CYP1B1 inhibitors. Its well-defined potency (4.7 nM) and selectivity indices (~41-fold over CYP1A1, ~125-fold over CYP1A2) [1] provide quantitative benchmarks against which novel compounds can be compared. Its use in SAR studies ensures that new chemical entities are assessed against a high-performance standard.

Application
Selection Property
Validation Focus
CYP1 isoform selectivity profiling in cancer cell models
CYP1B1‑selective inhibitor with reported selectivity over CYP1A1
CYP1A1/CYP1A2 off‑target activity in co‑expression models
CYP1B1‑mediated drug resistance studies
Reference inhibitor for chemosensitization assays
CYP1A2 metabolic interference and scaffold‑dependent SAR
Structure‑based CYP1B1 inhibitor design
Defined π‑π stacking pharmacophore
Binding mode benchmarking for virtual screening
CYP1B1 target validation in oncology/metabolic models
Benchmark chemical probe with reported potency and selectivity
Consistency across replicate studies; comparator benchmarking

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